molecular formula C11H15NO3 B8168282 Methyl 5-isobutoxynicotinate

Methyl 5-isobutoxynicotinate

Cat. No.: B8168282
M. Wt: 209.24 g/mol
InChI Key: VXPOIOACXHBXBI-UHFFFAOYSA-N
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Description

Methyl 5-isobutoxynicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with an isobutoxy substituent at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutoxynicotinate typically involves the esterification of 5-isobutoxynicotinic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-isobutoxynicotinic acid+methanolacid catalystMethyl 5-isobutoxynicotinate+water\text{5-isobutoxynicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-isobutoxynicotinic acid+methanolacid catalyst​Methyl 5-isobutoxynicotinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing side reactions. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isobutoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 5-isobutoxynicotinic acid.

    Reduction: Formation of 5-isobutoxynicotinyl alcohol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-isobutoxynicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to nicotinic acid derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-isobutoxynicotinate involves its interaction with biological targets, primarily through its ester and nicotinic acid moieties. The compound can act as a prodrug, releasing nicotinic acid upon hydrolysis. Nicotinic acid is known to interact with G-protein-coupled receptors, leading to various physiological effects, including vasodilation and lipid metabolism regulation.

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the isobutoxy group.

    Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

    Isobutyl nicotinate: Similar structure but with an isobutyl ester instead of a methyl ester.

Uniqueness: Methyl 5-isobutoxynicotinate is unique due to the presence of the isobutoxy group at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nicotinic acid esters and can lead to different pharmacological and chemical properties.

Properties

IUPAC Name

methyl 5-(2-methylpropoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)7-15-10-4-9(5-12-6-10)11(13)14-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOIOACXHBXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of methyl 5-hydroxynicotinate (5.00 g) in DMF (50 mL) were added isobutyl bromide (5.33 mL) and potassium carbonate (9.04 g), and the mixture was stirred at 80° C. for 2 hr. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After silica gel filtration, the solvent was evaporated under reduced pressure to give a crude product of the title compound (5.13 g) as a pale-brown oil. The obtained crude product was directly used for the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
9.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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